molecular formula C15H22N2O4 B2560650 tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate CAS No. 416860-09-8

tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate

Cat. No.: B2560650
CAS No.: 416860-09-8
M. Wt: 294.351
InChI Key: PCWVSXMSRVXMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate: is an organic compound with the molecular formula C15H22N2O4. It is a derivative of carbamate and is often used as a building block in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and applications.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new carbamate derivatives .

Scientific Research Applications

tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of polymers and other materials[][3].

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and the biochemical pathways they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(2-oxoethyl)carbamate
  • tert-butyl N-(2-hydroxyethyl)carbamate
  • tert-butyl N-(2-aminoethyl)carbamate

Uniqueness

tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate is unique due to its specific structure, which includes a phenoxyethyl group and an amino-oxoethyl moiety. This unique structure imparts distinct reactivity and stability, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-8-9-20-12-6-4-11(5-7-12)10-13(16)18/h4-7H,8-10H2,1-3H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWVSXMSRVXMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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